molecular formula C18H21NO B3034346 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL CAS No. 159556-73-7

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

Cat. No.: B3034346
CAS No.: 159556-73-7
M. Wt: 267.4 g/mol
InChI Key: YRDDKKNUZORKDG-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a diphenylmethyl group and a hydroxyl group attached to the azetidine ring

Mechanism of Action

Target of Action

The compound 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is also known as Modafinil . It is primarily used to treat narcolepsy and is known for its wakefulness-promoting properties . The primary targets of Modafinil are the Histamine 1 (H1) receptors .

Mode of Action

Modafinil works by antagonizing the H1 receptors . This interaction results in the promotion of wakefulness and alertness . It is also known to have antiemetic, antitussive, hypnotic, and antiparkinson properties .

Biochemical Pathways

It is known that the drug influences several neurotransmitter systems, including dopamine, norepinephrine, serotonin, acetylcholine, glutamine, and gamma-aminobutyric acid .

Pharmacokinetics

Modafinil is administered orally . It has a protein binding of 62.3% and is primarily metabolized in the liver via amide hydrolysis . The elimination half-life of Modafinil is between 12 to 15 hours , and it is primarily excreted in the urine .

Result of Action

The molecular and cellular effects of Modafinil’s action result in increased wakefulness and alertness in individuals. It is used to treat conditions like narcolepsy, sleep apnea, and shift work sleep disorder .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Modafinil. Factors such as diet, physical activity, stress levels, and overall health can impact how the drug is metabolized and its effectiveness . For example, a healthy diet and regular exercise can enhance the drug’s effectiveness, while high stress levels might reduce its efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-amino esters.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors to ensure precise control over reaction conditions and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, Lewis acids.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Amines, alcohols.

    Substitution: Substituted azetidines.

Scientific Research Applications

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL can be compared with other similar compounds, such as:

    Diphenylmethane: Shares the diphenylmethyl group but lacks the azetidine ring and hydroxyl group.

    Azetidine-3-OL: Contains the azetidine ring and hydroxyl group but lacks the diphenylmethyl group.

    Diphenylmethylpiperazine: Contains the diphenylmethyl group but has a piperazine ring instead of an azetidine ring.

The uniqueness of this compound lies in its combination of the diphenylmethyl group, azetidine ring, and hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDDKKNUZORKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501257649
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159556-73-7
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159556-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)-2,2-dimethyl-3-azetidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501257649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL
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